

A Technical Guide to ATTO 590 Biotin for Single-Molecule Detection

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Compound of Interest

Compound Name: ATTO 590 biotin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **ATTO 590 biotin**, a fluorescent probe uniquely suited for single-molecule detection applications. We will cover its core photophysical properties, detail experimental protocols for its use, and illustrate key workflows, offering a comprehensive resource for researchers leveraging the precision of single-molecule analysis.

Introduction to ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.^{[1][2][3]} It is recognized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.^{[1][2][3][4]} These characteristics make it an ideal candidate for high-sensitivity applications, particularly single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED.^{[1][2][3][4]} The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical spectroscopic properties.^{[1][2][3]}

The conjugation of ATTO 590 to biotin allows for specific and robust immobilization of labeled biomolecules onto surfaces functionalized with streptavidin or its analogues (e.g., avidin, neutravidin). This is a cornerstone of many single-molecule imaging experiments, as it allows for the prolonged observation of individual molecules by preventing them from diffusing out of the detection volume.^[5]

Photophysical Properties of ATTO 590

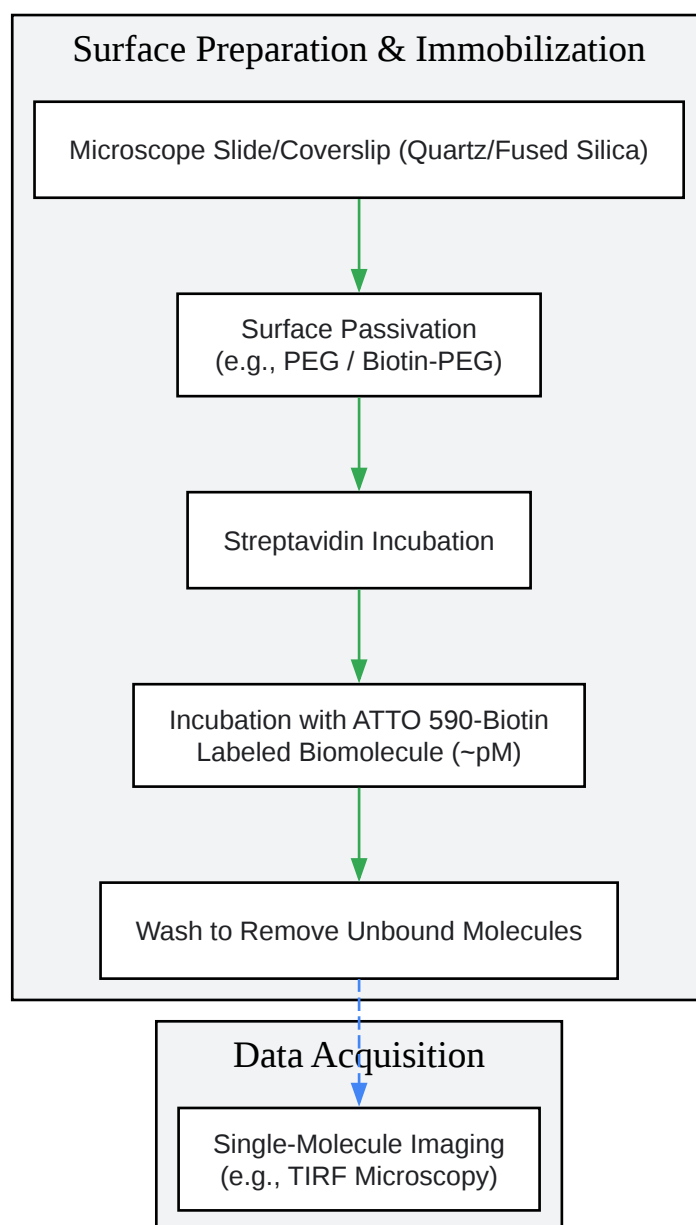
The performance of a fluorophore in single-molecule studies is dictated by its photophysical parameters. ATTO 590 exhibits properties that are highly advantageous for detecting the faint signals from individual molecules.

Property	Value	Source(s)
Absorption Maximum (λ_{abs})	593 - 594 nm	[1] [6] [7]
Emission Maximum (λ_{fl})	622 - 624 nm	[1] [6] [7]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1] [6] [7]
Fluorescence Quantum Yield (η_{fl})	80%	[1] [6]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1] [6]
Recommended Excitation Lasers	561 nm, 594 nm	[1]

Experimental Workflows and Methodologies

The use of **ATTO 590 biotin** in single-molecule experiments typically involves three key stages: surface preparation and immobilization, imaging, and data analysis.

A crucial step for many single-molecule fluorescence experiments is the stable immobilization of the molecule of interest to a surface while minimizing non-specific binding. The high-affinity interaction between biotin and streptavidin is the most common and reliable method to achieve this. The general workflow is depicted below.



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General workflow for sample preparation and immobilization.

This protocol provides a generalized procedure for immobilizing a biotinylated, ATTO 590-labeled protein on a passivated quartz slide for Total Internal Reflection Fluorescence (TIRF) microscopy.

A. Preparation of Flow Chamber and Surface Passivation:

- **Cleaning:** Thoroughly clean quartz microscope slides and coverslips to remove fluorescent impurities.^[5] This can be done by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by plasma cleaning or piranha etching.
- **Flow Chamber Assembly:** Assemble a flow chamber by affixing the coverslip to the slide using double-sided tape, creating channels for fluid exchange.
- **Passivation:** To prevent non-specific adsorption of proteins, the surface must be passivated.^[5] A common method is to incubate the channel with a solution of Polyethylene Glycol (PEG) and a small fraction of Biotin-PEG.
 - Flow a solution of PEG/Biotin-PEG in a suitable buffer into the channel and incubate.
 - Wash exhaustively with deionized water to remove unbound PEG.^[5]

B. Immobilization of ATTO 590-Biotin Labeled Protein:

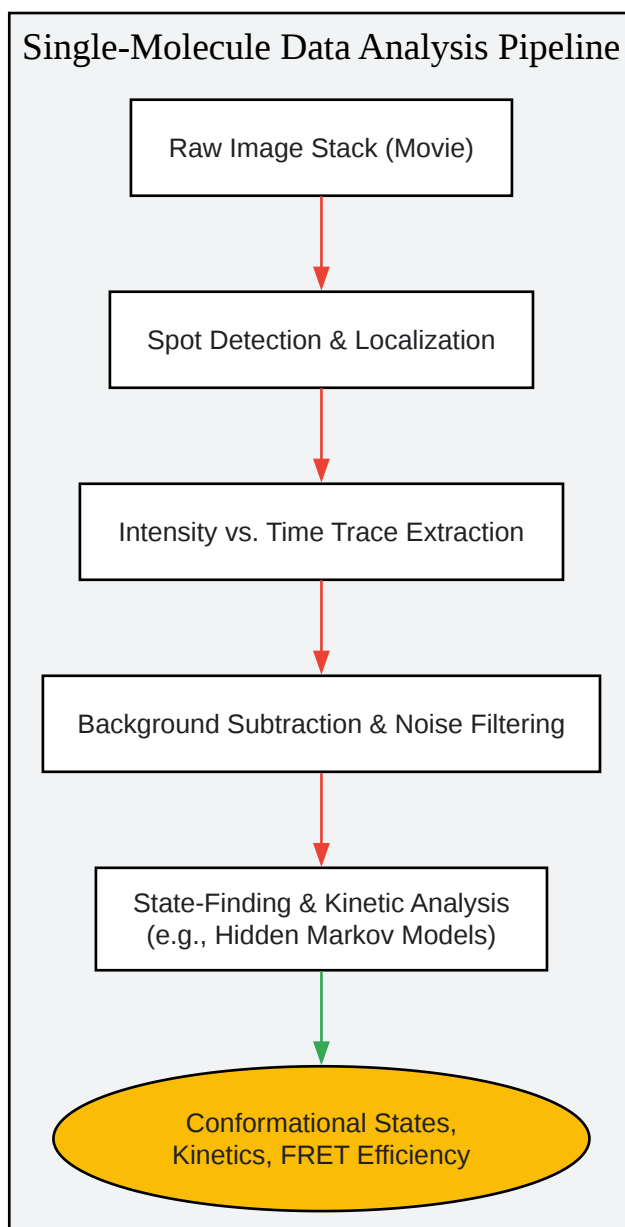
- **Streptavidin Coating:** Introduce a solution of streptavidin (e.g., 0.1 mg/mL) into the passivated channel and incubate for approximately 5 minutes.^[5] This allows the streptavidin to bind to the biotin-PEG on the surface.
- **Washing:** Wash the channel with an appropriate buffer (e.g., Tris-buffered saline, TBS) to remove unbound streptavidin.^[5]
- **Blocking (Optional):** To further reduce non-specific binding, incubate with a blocking agent like Bovine Serum Albumin (BSA).^[5]
- **Sample Incubation:** Dilute the ATTO 590-biotin labeled protein to a picomolar concentration in buffer and introduce it into the channel.^[5] The biotinylated protein will bind to the surface-immobilized streptavidin.
- **Final Wash:** Gently wash the channel with imaging buffer to remove any unbound labeled protein. The slide is now ready for imaging.

C. Imaging and Data Acquisition:

- **Microscope Setup:** Use a TIRF microscope equipped with a laser for exciting ATTO 590 (e.g., 561 nm or 594 nm) and an appropriate emission filter.
- **Data Acquisition:** Acquire a time-series of images (a movie) of the surface. Individual fluorescent spots correspond to single ATTO 590-labeled molecules. The signal from a single molecule is confirmed by single-step photobleaching, where the fluorescence intensity abruptly drops to the background level.^[5]

Data Analysis Workflow

Once a movie of single molecules is acquired, a computational analysis workflow is required to extract quantitative information. This process identifies individual molecules, measures their fluorescence intensity over time, and analyzes these traces for dynamic information.



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Typical data analysis pipeline for single-molecule fluorescence traces.

Applications in Research and Drug Development

The high photostability and brightness of ATTO 590, combined with the specific immobilization afforded by biotin, make this probe a powerful tool for:

- Studying Protein Dynamics: Observing conformational changes in real-time by tracking fluorescence intensity or through single-molecule FRET (smFRET) experiments, where ATTO 590 can act as an acceptor dye.[8]
- Investigating Molecular Interactions: Quantifying binding and dissociation kinetics of protein-protein, protein-DNA, or drug-target interactions.
- Drug Discovery: Screening compound libraries to identify molecules that modulate the conformational state or binding properties of a target protein. The biotin-streptavidin linkage is widely used in applications like ELISA, flow cytometry, and immunohistochemistry which are relevant to drug development.[9][10][11]

Conclusion

ATTO 590 biotin is a high-performance fluorescent probe that is exceptionally well-suited for single-molecule detection. Its robust photophysical properties provide the necessary signal-to-noise for observing individual molecules, while the biotin moiety enables reliable and specific surface immobilization. By following established protocols for surface passivation and imaging, researchers can leverage **ATTO 590 biotin** to uncover detailed mechanistic insights into complex biological processes at the single-molecule level, driving forward fundamental research and therapeutic development.

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